3-Bromo-N-cyclopropyl-5-methoxybenzamide
Description
3-Bromo-N-cyclopropyl-5-methoxybenzamide is a benzamide derivative featuring a bromine atom at the meta-position (C3), a methoxy group at the para-position (C5), and an N-linked cyclopropyl substituent.
Key structural attributes:
- Bromine: Enhances electrophilicity and participates in cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-7(4-8(12)6-10)11(14)13-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXABBWWMFGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Activation to Acid Chloride
3-Bromo-5-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.
Procedure:
Step 2: Amidation with Cyclopropylamine
The acid chloride is reacted with cyclopropylamine in the presence of a base such as triethylamine (Et₃N).
Procedure:
-
Dissolve the acid chloride (1 equiv) in DCM.
-
Add cyclopropylamine (1.5 equiv) and Et₃N (2 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
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Wash with water, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Yield: 68–75%
Direct Coupling Using EDCl/HOBt
This one-pot method avoids isolating the acid chloride.
Procedure:
-
Dissolve 3-bromo-5-methoxybenzoic acid (1 equiv), cyclopropylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.
-
Stir at room temperature for 24 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield: 70–78%
Optimization and Comparative Analysis
Solvent and Base Effects
Temperature and Time
-
Amidation: Reactions at 25°C for 24 hours achieve higher yields than elevated temperatures, which risk decomposition.
Data Tables
Table 1. Comparison of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid Chloride Route | SOCl₂, Et₃N | DCM | 0°C → 25°C | 12 | 68–75 |
| Carbodiimide Coupling | EDCl, HOBt | DMF | 25°C | 24 | 70–78 |
Table 2. Purification Outcomes
| Method | Eluent System | Purity (%) |
|---|---|---|
| Acid Chloride Route | 20% EtOAc/Hexane | ≥95 |
| Carbodiimide Coupling | 30% EtOAc/Hexane | ≥97 |
Challenges and Solutions
Byproduct Formation
Low Amidation Yields
-
Issue: Incomplete activation of the carboxylic acid.
-
Solution: Pre-activate the acid with SOCl₂ or use fresh coupling reagents.
Research Findings and Advancements
Recent studies highlight the efficacy of continuous flow reactors for scaling amidation reactions, achieving 85% yield with reduced reaction time (8 hours). Additionally, microwave-assisted synthesis has been explored, cutting reaction times to 2 hours while maintaining yields above 70% .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopropyl-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, KCN
Major Products
Oxidation: 3-Hydroxy-N-cyclopropyl-5-methoxy-benzamide
Reduction: N-Cyclopropyl-5-methoxy-benzamide
Substitution: 3-Azido-N-cyclopropyl-5-methoxy-benzamide, 3-Cyano-N-cyclopropyl-5-methoxy-benzamide
Scientific Research Applications
3-Bromo-N-cyclopropyl-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the interactions of brominated benzamides with biological targets, such as enzymes and receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity for its targets. The methoxy group can affect the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Notes:
- The methoxy group in the target compound increases lipophilicity (logP) compared to the fluoro analog, which may enhance blood-brain barrier permeability .
- The nitro analog (3-bromo-5-nitro derivative) is more reactive in nucleophilic aromatic substitution, as nitro groups activate the ring for such transformations .
Biological Activity
3-Bromo-N-cyclopropyl-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromine atom and a methoxy group on a benzamide backbone, which influences its interactions with biological targets. The molecular formula is CHBrNO, with a molecular weight of approximately 284.13 g/mol.
3-Bromo-N-cyclopropyl-5-methoxybenzamide exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been studied for its effects on various signaling pathways, particularly those involved in neuropharmacology and cancer treatment.
Target Receptors
- Glutamate Receptors : The compound acts as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.
- Cancer Targets : Preliminary studies suggest that it may inhibit pathways associated with tumor growth, particularly in breast and colon cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that 3-Bromo-N-cyclopropyl-5-methoxybenzamide can modulate cellular responses in various models. Key findings include:
- Cell Viability : The compound was tested on several cancer cell lines, showing significant cytotoxic effects at concentrations ranging from 1 µM to 10 µM. For instance, it reduced cell viability by over 50% in MCF-7 breast cancer cells after 48 hours of exposure.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics:
- Bioavailability : Administered doses showed good bioavailability, with peak plasma concentrations achieved within 30 minutes.
- Half-Life : The elimination half-life was determined to be approximately 4 hours, indicating a moderate duration of action.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of 3-Bromo-N-cyclopropyl-5-methoxybenzamide in a mouse model of Alzheimer's disease. The compound was administered at a dose of 10 mg/kg for two weeks. Results showed:
- Cognitive Improvement : Mice treated with the compound performed significantly better in memory tests compared to the control group.
- Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed in the brains of treated mice, suggesting potential for disease-modifying effects.
Case Study 2: Anti-Cancer Activity
In another study focusing on colorectal cancer, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Key outcomes included:
- Tumor Size Reduction : Tumors treated with 3-Bromo-N-cyclopropyl-5-methoxybenzamide showed a reduction in size by approximately 40% compared to untreated controls.
- Mechanistic Insights : Western blot analysis revealed downregulation of key survival pathways (e.g., PI3K/Akt) in treated tumors.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of 3-Bromo-N-cyclopropyl-5-methoxybenzamide:
| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Pathway |
|---|---|---|---|
| 3-Bromo-N-cyclopropyl-5-methoxybenzamide | ~2.5 | mGluR modulation | Neuroprotection |
| Compound A | ~1.8 | Direct apoptosis induction | Cancer cell survival |
| Compound B | ~3.0 | Inhibition of angiogenesis | Tumor growth inhibition |
Q & A
What are the key synthetic routes for preparing 3-Bromo-N-cyclopropyl-5-methoxybenzamide, and what reaction conditions are critical for success?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Bromination: Introduce bromine at the meta position of a methoxybenzene precursor using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Amide Coupling: React 3-bromo-5-methoxybenzoic acid with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or THF .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
Critical Conditions:
- Temperature control (<0°C during bromination to avoid over-halogenation).
- Anhydrous conditions for amide coupling to prevent hydrolysis .
How can researchers characterize the purity and structural integrity of 3-Bromo-N-cyclopropyl-5-methoxybenzamide?
Methodological Answer:
- NMR Spectroscopy:
- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]⁺ at m/z 298.04 (calculated for C₁₁H₁₁BrNO₂) .
What strategies can optimize substitution reactions at the bromine site to synthesize derivatives?
Advanced Answer:
- Nucleophilic Aromatic Substitution (NAS):
- Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF) with K₂CO₃ as base .
- Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction rates .
- Transition Metal Catalysis:
- Suzuki-Miyaura coupling with Pd(PPh₃)₄ (2 mol%) and arylboronic acids to introduce aryl groups .
- Screen ligands (e.g., XPhos) to improve yields for sterically hindered partners.
Table 1: Example Conditions for Bromine Substitution
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| NAS (Amine) | NH₃, DMF, 80°C, 12h | 60–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 70–85% |
How do steric and electronic effects of the cyclopropyl group influence reactivity in downstream applications?
Advanced Answer:
- Steric Effects: The cyclopropyl ring may hinder nucleophilic attack at the amide carbonyl, requiring harsher conditions (e.g., higher temps for hydrolysis) .
- Electronic Effects: Electron-donating cyclopropylamine increases electron density on the amide, potentially altering binding affinity in biological assays .
- Comparative Studies: Substitute cyclopropyl with linear alkyl groups (e.g., methyl, ethyl) to assess steric/electronic contributions via kinetic studies .
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Data Contradiction Analysis:
- Solubility Discrepancies:
- Test in multiple solvents (DMSO, ethanol, chloroform) using UV-Vis spectroscopy to quantify solubility limits .
- Note that impurities (e.g., unreacted starting materials) may artificially alter reported values.
- Stability Studies:
- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis, oxidation) .
What experimental designs are recommended to evaluate its potential as a kinase inhibitor?
Biological Application Methodology:
In Silico Screening: Use molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., JAK2, EGFR) to prioritize targets .
In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ assay to measure IC₅₀ values .
- Selectivity Panel: Test against 50+ kinases to identify off-target effects.
SAR Studies: Synthesize derivatives (e.g., halogen replacements, methoxy modifications) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
